1-[4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanone: Shares a similar structure but lacks the triazole ring.
2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group and a hydroxyl group, differing in functional groups and reactivity.
2-Bromo-1-(4-methoxyphenyl)ethanone: Features a bromine atom, which influences its chemical behavior.
Uniqueness: 1-[4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C24H23N3O2/c1-17-9-11-21(12-10-17)27-24(19-7-5-4-6-8-19)26(23(25-27)18(2)28)20-13-15-22(29-3)16-14-20/h4-16,24H,1-3H3 |
InChI Key |
PFQVEGZITIEIRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.